molecular formula C15H10ClFN4O2S B2690099 N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 905499-55-0

N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2690099
CAS RN: 905499-55-0
M. Wt: 364.78
InChI Key: PNSPRCCLDHSBES-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H10ClFN4O2S and its molecular weight is 364.78. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabotropic Glutamate Receptor 4 (mGlu4) Modulation

The compound has been characterized as a potent and selective mGlu4 positive allosteric modulator (PAM). The efficacy of PAMs of mGlu4 in preclinical rodent models of Parkinson’s disease has been established . This suggests that the compound could be used in the development of treatments for Parkinson’s disease .

Insecticide Development

The compound’s structure and properties make it a promising candidate for the development of novel insecticides. Specifically, it could be used to target the insect ryanodine receptor (RyR), a promising target for the development of novel insecticides .

Drug Discovery and Synthesis

The compound’s unique structure and properties could make it a valuable tool in drug discovery and synthesis. Its structure could serve as a scaffold for the development of new drugs with improved properties .

Pharmacokinetic Studies

The compound’s suitable in vivo pharmacokinetic properties in three preclinical safety species suggest it could be used in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted .

Safety and Toxicology Studies

Given its suitable in vivo pharmacokinetic properties, the compound could also be used in safety and toxicology studies to assess the safety of new drugs .

Biochemical Research

The compound’s unique structure and properties could make it a valuable tool in biochemical research, potentially helping scientists to understand the structure and function of biological molecules .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-11-7-10(1-2-12(11)17)19-13(22)8-24-15-21-20-14(23-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSPRCCLDHSBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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